molecular formula C17H13ClN2O4 B15158640 Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-46-8

Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B15158640
CAS No.: 651748-46-8
M. Wt: 344.7 g/mol
InChI Key: SGLDRYPGNXCGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to an imidazolidinyl group, which is further substituted with a 2-chlorophenylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- typically involves the reaction of benzoic acid derivatives with imidazolidinone compounds. One common method is the condensation reaction between 3-(2-chlorophenylmethyl)-2,5-dioxoimidazolidine and benzoic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular receptors and signaling pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 2-aminobenzoic acid share structural similarities with benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-.

    Imidazolidinone derivatives: Compounds like 1,3-dimethyl-2-imidazolidinone and 1,3-bis(2-chloroethyl)-2-imidazolidinone are structurally related to the imidazolidinone moiety in the compound.

Uniqueness

The uniqueness of benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

651748-46-8

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

3-[3-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H13ClN2O4/c18-14-7-2-1-4-12(14)9-19-10-15(21)20(17(19)24)13-6-3-5-11(8-13)16(22)23/h1-8H,9-10H2,(H,22,23)

InChI Key

SGLDRYPGNXCGJR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1CC2=CC=CC=C2Cl)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.